molecular formula C26H17FN4OS B2567545 (E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile CAS No. 956987-06-7

(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile

Cat. No.: B2567545
CAS No.: 956987-06-7
M. Wt: 452.51
InChI Key: RNGDJSCCQGXLLD-QGOAFFKASA-N
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Description

The compound contains several functional groups, including a benzo[d]thiazol-2-yl group, a 3-fluoro-4-methoxyphenyl group, and a 1-phenyl-1H-pyrazol-4-yl group. These groups are connected by an acrylonitrile group (a carbon-carbon double bond with a nitrile group). The presence of these groups suggests that the compound might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the acrylonitrile group suggests that the molecule might have a planar structure due to the sp2 hybridization of the carbon atoms in the double bond. The fluorine and methoxy substituents on the phenyl group could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The acrylonitrile group could undergo addition reactions at the carbon-carbon double bond, and the nitrile group could be reduced to an amine or hydrolyzed to a carboxylic acid. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile group could increase its polarity, and the aromatic rings could contribute to its stability and rigidity .

Scientific Research Applications

Synthesis and Structural Analysis Research into compounds structurally related to (E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile has contributed significantly to the field of synthetic chemistry, particularly in the development of fluorinated heterocyclic compounds. These compounds, including pyrazolones and benzothiopyranones, demonstrate the versatility of fluoroacrylic building blocks for creating a diverse array of fluorine-bearing structures. Such syntheses highlight the potential for these compounds in various applications, from materials science to pharmaceuticals, by exploiting the unique properties conferred by the fluorine atoms and the heterocyclic frameworks (Shi, Wang, & Schlosser, 1996).

Photophysical Properties and Sensing Applications A notable application of derivatives similar to the specified compound is in the development of fluorescent chemosensors, as demonstrated by research into pyrazoline derivatives. These compounds exhibit significant potential in environmental and biological sensing, particularly for metal ions like Fe3+. The ability to detect such ions selectively and sensitively can be crucial for both environmental monitoring and biomedical diagnostics. The photophysical properties, including absorption, emission, and fluorescence quantum yield, underline their utility in developing sensitive and selective chemosensory materials (Khan, 2020).

Biomedical Applications In the realm of biomedicine, heteroarylacrylonitriles structurally related to the compound have shown promise in anticancer research. The synthesis and evaluation of these compounds have revealed their potential for in vitro cytotoxicity against various human cancer cell lines. Studies have elucidated structure-activity relationships, indicating the sensitivity of biological activity to modifications at specific positions on the acrylonitrile scaffold. This sensitivity has implications for the design of targeted anticancer therapies, with particular compounds demonstrating significant potency and, in some cases, selectivity toward cancer cells over noncancerous cell lines (Sa̧czewski et al., 2004).

Material Science Applications The incorporation of benzothiazole and pyrazoline units into polymers has been explored for various material science applications, including hydrogel modifications and the development of photochromic materials. These modifications leverage the unique chemical reactivity and photophysical properties of the benzothiazole and pyrazoline moieties for the creation of materials with novel properties, such as enhanced thermal stability or specific optical behaviors. Such research underscores the potential of these compounds in the development of advanced materials with applications ranging from smart coatings to sensors (Aly & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on its interactions with biological targets. If it were used as a monomer in polymer synthesis, its mechanism of action would involve its reactivity in the polymerization process .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its reactivity and properties, developing methods for its synthesis, and exploring its potential applications .

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17FN4OS/c1-32-23-12-11-17(14-21(23)27)25-19(16-31(30-25)20-7-3-2-4-8-20)13-18(15-28)26-29-22-9-5-6-10-24(22)33-26/h2-14,16H,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGDJSCCQGXLLD-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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